![molecular formula C16H30N6O2S B5614969 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5614969.png)
4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of sulfonamide derivatives, which are known for their diverse chemical reactions, biological activities, and potential applications in various fields of chemistry and pharmacology. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or non-aromatic framework. They are crucial in medicinal chemistry due to their wide range of pharmacological properties.
Synthesis Analysis
Synthesis of sulfonamide derivatives often involves multistep reactions starting from simple precursors. For example, the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives with potential antifungal activity involves multistep reactions starting from 4-chloropyridine-3-sulfonamide (Szafrański et al., 2017). These synthetic routes are essential for creating compounds with desired properties and biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical and biological properties. For instance, solid-state examination of sulfonamide receptors based on various core groups demonstrated the importance of molecular structure in forming complexes and hydrogen bonding arrangements (Berryman et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, an unprecedented metal-free dimethyl sulfoxide (DMSO) and N-iodosuccinimide mediated regioselective 5-exo-dig oxidative cyclization of an in situ generated enol equivalent from ynamides bearing internal alkynes demonstrates the compound's ability to engage in complex chemical reactions (Prabagar et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The study of pyridine and 3-methylpyridine solvates of sulfamethazine, a sulfonamide drug, revealed insights into how solvent molecules can impact the crystal packing and stability of these compounds (Patel & Purohit, 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity, stability, and interaction with other molecules, are key to understanding their potential applications. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlighted the compound's potential as antibacterial agents, showcasing their chemical reactivity and potential for drug development (Azab et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O2S/c1-4-22-15(13-20-9-5-6-10-20)17-18-16(22)14-7-11-21(12-8-14)25(23,24)19(2)3/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVAFACUBKPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)S(=O)(=O)N(C)C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

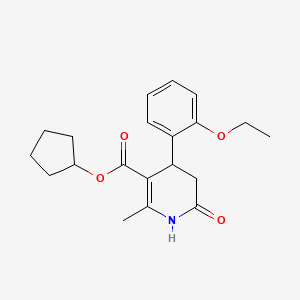

![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
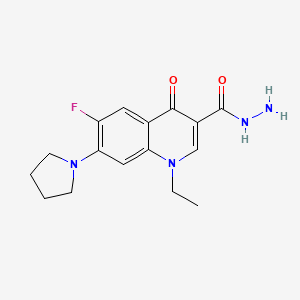
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
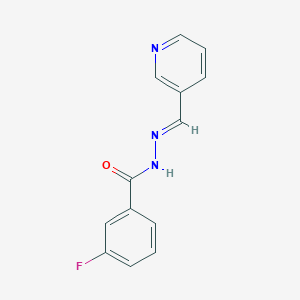
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)
![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)
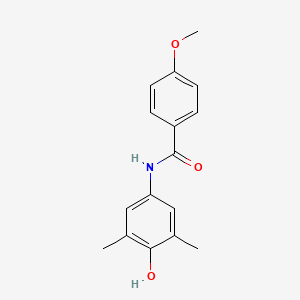
![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)
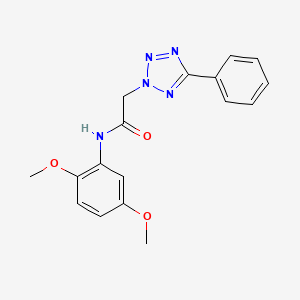
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)